molecular formula C18H32O2Si B14315712 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol CAS No. 106693-79-2

2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol

Cat. No.: B14315712
CAS No.: 106693-79-2
M. Wt: 308.5 g/mol
InChI Key: SBSHEHAIBBEOBE-UHFFFAOYSA-N
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Description

2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is an organic compound that belongs to the class of alkylated phenols. It is characterized by the presence of two tert-butyl groups, an ethoxy(dimethyl)silyl group, and a phenolic hydroxyl group. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol typically involves the alkylation of phenol derivatives. One common method is the alkylation of 2,4-di-tert-butylphenol with ethoxy(dimethyl)silyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroquinones.

    Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol has several scientific research applications:

    Chemistry: Used as an antioxidant to prevent the oxidation of sensitive compounds in chemical reactions.

    Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues.

    Industry: Used as a stabilizer in polymers, fuels, and lubricants to prevent degradation.

Mechanism of Action

The antioxidant properties of 2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol are attributed to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The ethoxy(dimethyl)silyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and protect them from peroxidation. The tert-butyl groups provide steric hindrance, preventing the compound from undergoing unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: Similar structure but lacks the ethoxy(dimethyl)silyl group.

    2,6-Di-tert-butylphenol: Another alkylated phenol with antioxidant properties.

    Butylated hydroxytoluene (BHT): A widely used antioxidant in food and industrial applications.

Uniqueness

2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol is unique due to the presence of the ethoxy(dimethyl)silyl group, which enhances its lipophilicity and allows it to interact more effectively with lipid membranes. This makes it particularly useful in applications where protection of lipid-containing materials is essential.

Properties

CAS No.

106693-79-2

Molecular Formula

C18H32O2Si

Molecular Weight

308.5 g/mol

IUPAC Name

2,4-ditert-butyl-6-[ethoxy(dimethyl)silyl]phenol

InChI

InChI=1S/C18H32O2Si/c1-10-20-21(8,9)15-12-13(17(2,3)4)11-14(16(15)19)18(5,6)7/h11-12,19H,10H2,1-9H3

InChI Key

SBSHEHAIBBEOBE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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